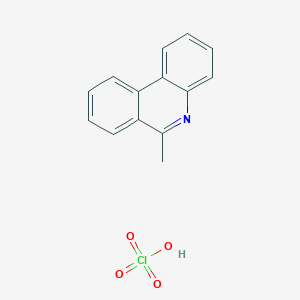

6-Methylphenanthridine;perchloric acid

Description

Evolution of Research on Phenanthridinium Cations: A Scholarly Overview

The scientific journey of phenanthridine (B189435) and its cationic derivatives, phenanthridiniums, has been marked by periods of intense investigation followed by lulls, only to be revitalized by new discoveries. nih.govresearchgate.net The initial surge in interest dates back to the early 20th century, driven by the discovery of their potent biological activities. researchgate.net Notably, certain phenanthridinium compounds demonstrated remarkable trypanocidal properties, leading to the development of drugs to treat African trypanosomiasis in livestock. researchgate.net

A second wave of research was spurred by the discovery of DNA's double helix structure. Phenanthridinium cations, particularly the well-known ethidium (B1194527) bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide), became indispensable tools in molecular biology. nih.gov Their ability to intercalate between the base pairs of DNA and RNA, and to fluoresce upon binding, made them the "gold-standard" for nucleic acid visualization. nih.govresearchgate.net This property allowed for significant advancements in genetics and biochemistry.

After a period of diminished focus, the 21st century has witnessed a renaissance in phenanthridinium research. nih.govresearchgate.net Scientists are exploring new facets of these molecules beyond simple intercalation. Current studies focus on their potential as antitumor and antiparasitic agents, leveraging a deeper understanding of their interactions with biomacromolecules. nih.gov Modern synthetic methodologies, including Suzuki-Miyaura coupling and microwave-assisted cyclization, have enabled the creation of a diverse palette of 5,6-disubstituted phenanthridinium cations with tailored redox and fluorescence properties. nih.gov This renewed interest highlights the enduring relevance of the phenanthridinium scaffold in medicinal and bioorganic chemistry. nih.gov

| Era | Key Research Focus | Prominent Examples/Applications |

| Early 20th Century | Trypanocidal Activity | Development of drugs like Ethidium and Samorin for livestock trypanosomiasis. researchgate.net |

| Mid-20th Century | DNA/RNA Intercalation & Fluorescence | Ethidium Bromide and Propidium Iodide as fluorescent markers for nucleic acids. nih.gov |

| 21st Century | Antiparasitic/Antitumor Properties, Advanced Synthesis | Development of novel cations with diverse biological and photophysical properties. nih.govnih.gov |

Significance of Quaternary Nitrogen Heterocycles in Contemporary Chemical Science

6-Methylphenanthridinium Perchlorate (B79767) belongs to the broader class of quaternary nitrogen heterocycles, which are organic compounds containing a positively charged nitrogen atom within a ring structure. This class of molecules is of immense importance in nearly every facet of chemical science. nih.govopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles, in general, are foundational to life, forming the core structures of nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govmdpi.com

The presence of the quaternary nitrogen atom imparts unique properties to these molecules. The positive charge enhances their solubility in polar solvents and, crucially, facilitates strong, non-covalent interactions with biological targets. These interactions, such as hydrogen bonding and electrostatic interactions, allow them to bind with high affinity to enzymes and receptors, making them privileged structures in drug design. nih.govmdpi.com An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com

Beyond medicine, their applications are vast and varied. They are utilized as:

Building Blocks in Synthesis: They serve as versatile precursors for the creation of more complex molecules. nih.gov

Agrochemicals: Many herbicides and fungicides incorporate these structures. mdpi.com

Materials Science: They are integral components in dyes, corrosion inhibitors, and polymers. openmedicinalchemistryjournal.com The electron-rich nature of the nitrogen atom makes them particularly effective as corrosion inhibitors for metals. openmedicinalchemistryjournal.com

The structural and functional diversity of nitrogen heterocycles ensures their continued prominence in the development of new technologies and therapies. openmedicinalchemistryjournal.com

| Application Area | Significance of Quaternary Nitrogen Heterocycles |

| Medicinal Chemistry | Form the scaffold of numerous drugs; positive charge aids in binding to biological targets like enzymes and DNA. nih.govmdpi.com |

| Biology | Core components of essential biomolecules including nucleic acids, vitamins, and hormones. nih.govmdpi.com |

| Organic Synthesis | Act as versatile intermediates and building blocks for creating complex organic molecules. nih.gov |

| Materials Science | Used in the development of dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.com |

| Agrochemicals | Serve as the active components in many fungicides and herbicides. mdpi.com |

Contextualizing 6-Methylphenanthridinium Perchlorate within Advanced Organic Synthesis and Functional Materials Development

While extensive research has focused on the broader phenanthridinium class, 6-Methylphenanthridinium Perchlorate can be contextualized by considering the established reactivity and properties of its constituent ions. The 6-methylphenanthridinium cation is a classic example of a quaternary nitrogen heterocycle, and its reactivity is a subject of interest in physical organic chemistry, particularly in studies of reaction mechanisms like hydride transfer. acs.org

In the realm of advanced organic synthesis , phenanthridinium cations are recognized as potent acceptors in hydride transfer reactions. acs.org The rates of these reactions, which are fundamental to many biological and chemical processes, can be predicted and understood using models like the Marcus theory. The electrochemical properties of the phenanthridinium core make it a useful scaffold for designing molecules with specific redox potentials, which is valuable for developing catalysts and reagents for organic transformations. acs.org

In the development of functional materials , the strong fluorescence and environmental sensitivity of the phenanthridinium core are highly advantageous. nih.gov While many fluorescent dyes suffer from issues like photobleaching or small Stokes shifts, the phenanthridinium system is known for its high resistance to photobleaching and a large Stokes shift (the difference between the absorption and emission maxima), which is beneficial for fluorescence-based sensing and imaging applications. nih.gov The perchlorate (ClO₄⁻) anion is a well-known counterion used to crystallize and stabilize large organic cations. wikipedia.orgat.ua It is a strong oxidizer when heated, a property that is critical in the formulation of energetic materials like rocket propellants. wikipedia.org The combination of the photophysically active phenanthridinium cation with the perchlorate anion results in an ionic material whose properties could potentially be tuned for applications in electronics or as a component in specialized energetic formulations.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

90421-71-9 |

|---|---|

Molecular Formula |

C14H12ClNO4 |

Molecular Weight |

293.70 g/mol |

IUPAC Name |

6-methylphenanthridine;perchloric acid |

InChI |

InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |

InChI Key |

GLLVGPMHMHPUPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 6 Methylphenanthridinium Perchlorate Cation

Nucleophilic Reactivity and Pseudobase Formation in Phenanthridinium Systems

The electron-deficient nature of the phenanthridinium ring system makes it susceptible to attack by nucleophiles. The C6 position is particularly electrophilic, and its reaction with nucleophiles is a key aspect of its chemistry.

One of the most fundamental reactions is the addition of a hydroxide (B78521) ion (OH⁻) to the C6 position. This reversible reaction results in the formation of a neutral, non-aromatic covalent adduct known as a pseudobase (specifically, 6-hydroxy-5,6-dihydro-5-methylphenanthridine). This process represents an equilibrium between the aromatic cation and the non-aromatic covalent species.

The position of this equilibrium is quantified by the pKₐ for the dissociation of the pseudobase, often referred to as the pKᵣ⁺ value. This value is a measure of the stability of the cation towards nucleophilic attack by water and hydroxide. A lower pKᵣ⁺ value indicates a greater propensity for pseudobase formation. The equilibrium is sensitive to the pH of the solution; in acidic conditions, the cationic form predominates, while in alkaline conditions, the equilibrium shifts towards the formation of the neutral pseudobase.

Reaction Scheme for Pseudobase Formation:

This reactivity is not limited to hydroxide. Other nucleophiles can also add to the C6 position, leading to a variety of functionalized dihydrophenanthridine derivatives.

Redox Chemistry and Electron Transfer Processes of Phenanthridinium Cations

Phenanthridinium cations are redox-active species, capable of participating in electron transfer reactions. The positively charged, electron-deficient aromatic system can readily accept an electron in a one-electron reduction process to form a neutral radical species (the 6-methylphenanthridinyl radical).

This process can be studied using electrochemical techniques such as cyclic voltammetry (CV). In a CV experiment, the potential applied to an electrode is swept linearly with time, and the resulting current is measured. For a reversible redox couple like the phenanthridinium cation/radical pair, a characteristic pair of peaks is observed: a cathodic peak corresponding to the reduction of the cation and an anodic peak corresponding to the oxidation of the radical back to the cation. The potential at which these processes occur provides valuable information about the electronic properties of the molecule.

The reduction potential is a measure of the ease with which the cation accepts an electron. This property is highly dependent on the nature of the substituents on the phenanthridine (B189435) ring. Electron-withdrawing groups make the cation more electron-deficient and thus easier to reduce (a more positive reduction potential), while electron-donating groups make it more electron-rich and harder to reduce (a more negative reduction potential). gla.ac.uk

Table 1: Reduction Potentials of Selected Phenanthridinium Analogues Data illustrates the influence of substituents on the electronic potential of the phenanthridinium framework, as measured by cyclic voltammetry. gla.ac.uk

| Compound | Substituent (R) | Reduction Potential (V) | Electronic Effect of Substituent |

| 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium analog | Phenyl | -0.84 | Weakly withdrawing/donating |

| 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium analog | 3,4-Dimethoxyphenyl | -0.88 | Electron-donating |

| 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium analog | 3,4-Difluorophenyl | -0.78 | Electron-withdrawing |

| 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium analog | Cyclohexyl | -0.92 | Electron-donating (alkyl) |

| 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium analog | Isobutyl | -0.93 | Electron-donating (alkyl) |

These electron transfer processes are fundamental to certain synthetic applications and biological functions of phenanthridinium derivatives. For instance, the reduction of the cation can initiate radical-based chemical transformations. rsc.orgsemanticscholar.org

Influence of Substituents and Counterions (Perchlorate) on Reactivity Profiles

The chemical reactivity of the 6-methylphenanthridinium cation is significantly modulated by both the substituents attached to the aromatic rings and the nature of the associated counterion.

Substituent Effects: As noted previously, the electronic properties of substituents have a profound impact on the stability and reactivity of the phenanthridinium cation.

Electron-donating groups (e.g., alkyl, methoxy) increase the electron density on the aromatic system. This stabilizes the positive charge of the cation, making it less electrophilic and more difficult to reduce. gla.ac.uknih.gov Consequently, phenanthridinium salts with electron-donating groups exhibit more negative reduction potentials and are less susceptible to nucleophilic attack.

Electron-withdrawing groups (e.g., nitro, cyano, fluoro) decrease the electron density on the aromatic rings. This destabilizes the cation, making it more electrophilic and easier to reduce. gla.ac.uknih.gov Such compounds have more positive reduction potentials and react more readily with nucleophiles.

This relationship allows for the fine-tuning of the cation's properties for specific applications by synthetically modifying the phenanthridine skeleton.

Counterion Effects (Perchlorate): The counterion's primary role is to maintain charge neutrality. However, it can also influence reactivity through ion pairing and by affecting the solvation of the cation. The perchlorate (B79767) ion (ClO₄⁻) is large, singly charged, and has a symmetric tetrahedral geometry. It is considered a classic example of a weakly coordinating or non-coordinating anion.

Key characteristics of the perchlorate counterion include:

Low Nucleophilicity: It is a very poor nucleophile and does not readily participate in covalent bond formation with the electrophilic C6 position of the phenanthridinium cation.

High Stability: Perchlorate is generally chemically inert and resistant to oxidation and reduction under typical conditions, preventing it from interfering with the redox chemistry of the cation. researchgate.net

Weak Ion Pairing: Due to its diffuse charge, it forms weak ion pairs with the 6-methylphenanthridinium cation in solution. This means the cation's intrinsic reactivity is largely preserved and not significantly masked by strong electrostatic interactions with the counterion.

Because of these properties, perchlorate is often used as a counterion in mechanistic studies when the goal is to investigate the inherent reactivity of the cation itself with minimal interference from its anionic partner.

Investigation of Reactive Intermediates in Phenanthridinium Transformations

Many transformations involving phenanthridinium cations proceed through short-lived, highly reactive intermediates. The detection and characterization of these species are crucial for elucidating reaction mechanisms.

Radical Intermediates: As discussed in the context of redox chemistry, the one-electron reduction of the 6-methylphenanthridinium cation generates the corresponding 6-methylphenanthridinyl neutral radical. This intermediate is central to various radical-mediated reactions. For example, in certain synthetic routes to substituted phenanthridines, radical cyclization is a key step. nih.gov An imidoyl radical, formed by hydrogen abstraction, can undergo intramolecular cyclization onto an adjacent phenyl ring, which, after an oxidation step, leads to the aromatic phenanthridine product. nih.gov

Evidence for such radical intermediates often comes from:

Product Analysis: The types of products formed can suggest a radical pathway over an ionic one.

Radical Trapping Experiments: The addition of a radical scavenger (e.g., TEMPO) to the reaction mixture can intercept the radical intermediate, forming a stable adduct and inhibiting the main reaction pathway, thereby providing evidence for the radical's existence. nih.gov

Electrochemical Initiation: Reactions that can be initiated by a catalytic amount of electric current often proceed via an electron-catalyzed chain reaction involving radical anions or neutral radicals. rsc.orgsemanticscholar.org

While direct observation of these transient species can be challenging, techniques like Electron Spin Resonance (ESR) spectroscopy are specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov The presence of a radical intermediate in phenanthridinium chemistry is strongly supported by mechanistic studies of various synthetic transformations. nih.govresearchgate.net

Spectroscopic Characterization Methodologies for 6 Methylphenanthridinium Perchlorate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 6-Methylphenanthridinium perchlorate (B79767) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and analysis of potential isomers.

In the ¹H NMR spectrum, the protons on the phenanthridinium core exhibit characteristic chemical shifts in the aromatic region, typically between 7.5 and 9.5 ppm. The quaternization of the nitrogen atom leads to a significant downfield shift for the protons on the heterocyclic ring, particularly those adjacent to the nitrogen, due to the increased positive charge density. The methyl group at the 6-position typically appears as a sharp singlet in the upfield region, around 2.5-3.0 ppm. The integration of these signals confirms the number of protons in each unique environment, while the coupling patterns (e.g., doublets, triplets, multiplets) reveal the connectivity between adjacent protons. For the parent compound, phenanthridine (B189435), specific proton assignments have been reported, which serve as a basis for interpreting the spectrum of its 6-methyl derivative. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for the Phenanthridine Core

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-6 | 9.26 |

| H-4 | 8.55 |

| H-5 | 8.53 |

| H-1 | 8.19 |

| H-10 | 7.99 |

| H-7 | 7.88 |

| H-2, H-3 | 7.72-7.64 |

Data based on the parent compound phenanthridine in CDCl₃. Shifts for 6-Methylphenanthridinium would be adjusted due to methylation and quaternization. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the 6-Methylphenanthridinium cation. The extensive π-conjugated system of the phenanthridine core gives rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. researchgate.net

The spectrum is typically dominated by intense π→π* transitions. These transitions involve the excitation of electrons from bonding (π) molecular orbitals to antibonding (π*) molecular orbitals. The absorption spectrum of phenanthridine derivatives generally shows multiple bands. researchgate.netepa.gov A high-energy band is often observed in the short-wavelength UV region (around 250 nm), with one or more lower-energy bands extending into the long-wavelength UV or even the visible region (300-400 nm). The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings. rsc.org The introduction of the methyl group and the positive charge on the nitrogen atom can cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the neutral phenanthridine molecule.

Table 2: Typical UV-Vis Absorption Maxima for Phenanthridine Derivatives

| Transition Type | Approximate λmax (nm) |

|---|---|

| π→π* | ~250 |

| π→π* | ~330-350 |

Values are representative for the phenanthridine chromophore and can vary with substitution and solvent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 6-Methylphenanthridinium perchlorate. The IR spectrum provides information about the vibrational modes of the molecule, allowing for the confirmation of both the organic cation and the perchlorate anion.

The 6-Methylphenanthridinium cation exhibits several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations produce strong absorptions in the fingerprint region (below 1400 cm⁻¹), which are diagnostic for the substitution pattern of the aromatic system.

The perchlorate anion (ClO₄⁻) is a tetrahedral ion with characteristic vibrational modes. Its most prominent feature in the IR spectrum is a very strong and broad absorption band typically found around 1100 cm⁻¹ (often appearing as a split band), which is assigned to the asymmetric stretching mode (ν₃). nih.govusra.edu A weaker band corresponding to the asymmetric bending mode (ν₄) may be observed near 620-630 cm⁻¹. nih.gov The presence of these intense bands provides clear evidence for the perchlorate counter-ion. nist.govcustoms.go.jp

Table 3: Key IR Absorption Frequencies for 6-Methylphenanthridinium Perchlorate

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C=C / C=N Stretch | Aromatic Rings | 1400-1650 | Medium-Strong |

| Cl-O Asymmetric Stretch | Perchlorate (ClO₄⁻) | ~1100 | Very Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the 6-Methylphenanthridinium cation and to study its fragmentation patterns, which can further confirm its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound will be detected as the intact cation. The expected accurate mass for the 6-Methylphenanthridinium cation (C₁₄H₁₂N⁺) would be calculated and compared to the experimental value.

Under conditions that induce fragmentation (e.g., tandem MS/MS or higher-energy ionization methods), the cation will break apart in a predictable manner. Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals. miamioh.eduyoutube.com For the 6-Methylphenanthridinium cation, potential fragmentation could involve the loss of a methyl radical (•CH₃) or the expulsion of a neutral molecule like hydrogen cyanide (HCN) from the heterocyclic ring. Analyzing these fragment ions helps to piece together the molecular structure. mdpi.com

Table 4: Expected Mass Spectrometry Data for the 6-Methylphenanthridinium Cation

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₄H₁₂N⁺ | 194.0964 | Molecular Ion |

| [M - CH₃]⁺ | C₁₃H₉N⁺ | 179.0735 | Loss of a methyl radical |

Advanced Spectroscopic Techniques for Investigating Excited States of Organic Cations

Beyond routine characterization, advanced spectroscopic techniques are crucial for understanding the photophysical and photochemical properties of the excited states of organic cations like 6-Methylphenanthridinium. These methods probe the dynamics of molecules after they absorb light.

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study short-lived excited states. youtube.com An initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed pulse (the probe) measures the absorption spectrum of this transient excited species. nih.govrsc.org By varying the delay time between the pump and probe pulses, the formation and decay of excited states (e.g., singlet and triplet states) can be monitored on timescales from femtoseconds to milliseconds. aip.org This provides critical information on processes such as intersystem crossing (the transition from a singlet to a triplet state), excited-state lifetimes, and the formation of other transient species like radical cations. caltech.eduwashington.edu

Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence emission over time after excitation with a short pulse of light. This technique directly measures the lifetime of the fluorescent excited state (typically the first excited singlet state, S₁). The fluorescence lifetime is a key parameter that is sensitive to the molecule's environment and any processes that quench fluorescence, such as energy or electron transfer. nih.gov For phenanthridinium derivatives, fluorescence properties are known to be influenced by substituents and interactions with their environment. nih.gov

These advanced techniques provide a deeper understanding of the energy dissipation pathways available to the molecule after light absorption, which is fundamental to applications in areas such as photochemistry, sensing, and materials science. nih.govrsc.org

Computational Chemistry and Theoretical Modeling of 6 Methylphenanthridinium Perchlorate

Quantum Chemical Calculations on Electronic Structure and Stability of Organic Cations

Quantum chemical calculations are fundamental to predicting the behavior of organic cations. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For the 6-methylphenanthridinium cation, these calculations can elucidate its aromaticity, stability, and the distribution of the positive charge across the phenanthridine (B189435) framework.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for analyzing N-heterocyclic aromatic cations. In DFT, the electronic energy of a system is determined from its electron density. For the 6-methylphenanthridinium cation, DFT calculations can be employed to optimize its geometry, calculate its vibrational frequencies, and determine its thermodynamic stability.

Various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to model such systems. These calculations reveal how the introduction of a methyl group at the 6-position and the quaternization of the nitrogen atom influence the electronic properties of the phenanthridine core. The results from DFT studies provide a foundational understanding of the cation's inherent stability and electronic configuration.

A key feature of the 6-methylphenanthridinium cation is the delocalization of its positive charge across the aromatic system. Computational methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to quantify the partial charge on each atom. This analysis typically shows that the positive charge is not solely localized on the nitrogen atom but is distributed across the entire phenanthridine ring, particularly on the hydrogen atoms and the carbon atoms in the ortho and para positions relative to the nitrogen.

Binding energy calculations can quantify the strength of the interaction between the 6-methylphenanthridinium cation and its perchlorate (B79767) (ClO₄⁻) counter-ion. These calculations, often performed in both gas phase and with solvent models, help to understand the stability of the ion pair. The interaction is primarily electrostatic, and its strength is a critical factor in the compound's solid-state structure and solubility.

| Atom/Group | Calculated Partial Charge (a.u.) |

|---|---|

| Quaternary Nitrogen (N5) | -0.25 |

| Methyl Carbon (C6-Me) | -0.18 |

| Methyl Hydrogens (avg.) | +0.12 |

| Aromatic Carbons (avg.) | +0.05 |

| Aromatic Hydrogens (avg.) | +0.15 |

Conformational Analysis and Steric Effects in Phenanthridinium Systems

The phenanthridinium core is largely planar due to its aromatic nature. However, the introduction of a methyl group at the 6-position introduces important steric considerations. The methyl group is located in the "bay region" of the phenanthrene (B1679779) structure, a sterically crowded area.

Computational conformational analysis can explore the rotational barrier of the methyl group and any minor deviations from planarity in the ring system it may cause. Steric hindrance between the methyl group and the hydrogen atom at the 7-position can influence the cation's interaction with other molecules, such as solvent molecules or biological targets. This "magic methyl" effect, where a seemingly small group drastically alters molecular properties, can impact the compound's binding affinity and reactivity by modifying the local shape and electronic environment. rsc.orgnih.gov The steric bulk can also shield the adjacent carbon atoms from potential chemical attack. rsc.org

Modeling of Molecular Interactions and Reactivity Pathways for Phenanthridinium Derivatives

Computational modeling can be used to predict the reactivity of the 6-methylphenanthridinium cation. By calculating the energies of frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for nucleophilic or electrophilic attack. For a cation, the Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest, as its location and energy indicate where a nucleophile would most likely attack. In phenanthridinium systems, the LUMO is typically distributed over the aromatic rings, with significant coefficients on carbons ortho and para to the nitrogen atom.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations can predict the entire NMR spectrum, aiding in the assignment of experimental peaks. The predicted chemical shifts are sensitive to the molecule's geometry and electronic charge distribution. For instance, the protons on the methyl group and those on the aromatic ring closest to the positive nitrogen center are expected to be deshielded and appear at a higher chemical shift.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For an aromatic system like phenanthridinium, TD-DFT would predict strong absorptions in the UV region corresponding to π-π* transitions.

| Spectroscopic Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR: -CH₃ Chemical Shift (δ) | ~3.0 - 3.5 ppm | Deshielded due to proximity to the cationic center. |

| ¹³C NMR: Quaternary C6 Shift (δ) | ~150 - 160 ppm | Affected by both N⁺ and methyl substitution. |

| UV-Vis λ_max 1 | ~250 - 260 nm | Major π-π* transition. |

| UV-Vis λ_max 2 | ~340 - 360 nm | Lower energy π-π* transition. |

Computational Design Principles for Functional Organic Cations in Chemical Systems

The insights gained from computational modeling of the 6-methylphenanthridinium cation can be extrapolated to establish design principles for new functional organic molecules. By systematically modifying the structure in silico—for example, by changing the substituent at the 6-position or adding functional groups elsewhere on the rings—chemists can predict how these changes will affect the molecule's properties.

Computational screening can rapidly evaluate a library of virtual compounds for desired characteristics, such as specific electronic properties, absorption wavelengths, or binding affinities. This "materials by design" approach accelerates the discovery of new organic cations for applications in areas like organic electronics, sensing, and catalysis. For instance, calculations can guide the tuning of the HOMO-LUMO gap to achieve desired photophysical properties or predict how steric and electronic modifications will enhance binding to a specific target. This predictive power makes computational chemistry an indispensable tool in modern chemical research and development.

Supramolecular Chemistry and Self Assembly of Phenanthridinium Perchlorate Complexes

Non-Covalent Interactions Governing Phenanthridinium Assembly

The self-assembly of phenanthridinium-based complexes is directed by a range of non-covalent interactions. These weak forces, including π-π stacking and hydrogen bonding, collectively determine the ultimate three-dimensional structure and stability of the resulting supramolecular architectures. gla.ac.ukhhu.de The large, planar, and electron-deficient nature of the phenanthridinium cation makes it an ideal candidate for participating in these specific types of interactions, which are fundamental to the field of crystal engineering.

π-π stacking is a critical non-covalent interaction that dictates the assembly of aromatic molecules. In cationic phenanthridinium systems, the extended π-conjugated surface of the phenanthridinium ring system facilitates significant face-to-face or offset stacking arrangements. These interactions arise from a combination of electrostatic, dispersion, and charge-transfer forces between the aromatic rings. The presence of a positive charge on the phenanthridinium cation enhances its interaction with other π-systems, influencing the geometry and strength of the stacking. acs.org

Table 1: General Parameters for π-π Stacking Interactions in Aromatic Systems

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Common Geometries | Influencing Factors |

|---|---|---|---|

| Parallel Displaced | 3.4 - 3.8 | Offset face-to-face | Electrostatics, van der Waals forces |

| Face-to-Face (Sandwich) | > 3.8 | Directly overlapping rings (less common due to repulsion) | Charge-transfer, dispersion forces |

Although the 6-methylphenanthridinium cation itself lacks strong classical hydrogen bond donors, hydrogen bonding can still play a pivotal role in the stabilization of its crystal lattice. These interactions can occur between C-H groups on the aromatic ring (acting as weak donors) and electronegative atoms on the anion or co-crystallized solvent molecules. mdpi.com

In the crystal structures of other organic perchlorate (B79767) salts, such as pyridin-4-ylmethanaminium perchlorate monohydrate, intricate three-dimensional hydrogen-bonding networks are observed. nih.gov These networks involve the cation, the perchlorate anion, and water molecules, creating a robust and highly organized structure. The oxygen atoms of the perchlorate anion, while being part of a weakly coordinating anion, can act as hydrogen bond acceptors. It is therefore highly probable that the solid-state structure of 6-methylphenanthridinium perchlorate, especially if crystallized from protic solvents, would be influenced by such N-H···O or C-H···O hydrogen bonds, connecting the ions into a larger supramolecular assembly.

Anion-Dependent Supramolecular Architectures with Perchlorate

The choice of the anion is a critical determinant in the crystal engineering of ionic compounds. The perchlorate anion (ClO₄⁻) is known for its specific properties: it is bulky, has a low charge density, and is generally considered a weak coordinator and a poor hydrogen bond acceptor. These characteristics significantly influence the resulting supramolecular architecture.

In some systems, the presence of the bulky perchlorate anion can completely disrupt expected and robust hydrogen-bonding motifs that are observed with other anions like halides or nitrates. nih.gov For example, in certain zinc(II) complexes with isonicotinamide, a common amide-amide hydrogen-bonded chain is preserved with various anions but is completely broken in the presence of perchlorate. nih.gov This disruptive capability means that in phenanthridinium perchlorate complexes, other non-covalent forces, particularly π-π stacking, may become the dominant interactions guiding the self-assembly process. Studies on copper(II) complexes with larger, functionalized phenanthridinium cations have also highlighted the anion-dependent nature of the final supramolecular arrays. gla.ac.ukrsc.org The weakly coordinating nature of perchlorate can allow the cationic π-systems to approach each other more closely, favoring the formation of extended stacked structures.

Crystal Engineering and Solid-State Organization of Phenanthridinium Salts

Crystal engineering is the rational design of functional solids based on an understanding and utilization of intermolecular forces. hhu.de For phenanthridinium salts, the primary tools of crystal engineering involve modulating the interplay between π-π stacking of the cations, potential hydrogen bonding, and the influence of the counter-anion. rsc.org

Formation of Supramolecular Arrays and Columns from Phenanthridinium Moieties

The inherent tendency of planar aromatic cations to engage in π-π stacking often leads to the formation of one-dimensional columnar structures or extended two- or three-dimensional arrays. gla.ac.ukrsc.org The phenanthridinium moiety, due to its extensive aromatic surface, is an excellent building block for such assemblies.

In these arrangements, the phenanthridinium cations stack one on top of the other, forming infinite or finite columns. The spacing within these columns and the degree of overlap between adjacent cations are governed by the balance of attractive π-π interactions and electrostatic repulsion between the positive charges. The perchlorate anions reside between these columns, providing charge balance and structural support. Research on related systems involving large heteroaromatic cations has shown that this assembly can lead to the formation of 1D, 2D, and 3D supramolecular arrays, demonstrating the versatility of these building blocks in creating complex, ordered solid-state materials. gla.ac.ukrsc.org The formation of such ordered arrays is of significant interest for the development of materials with anisotropic properties, such as conductivity or optical behavior.

Electrochemical Behavior and Electrocatalytic Applications of Phenanthridinium Derivatives

Redox Properties and Electrochemical Characterization of Phenanthridinium Cations

Phenanthridinium cations possess well-defined redox characteristics that are central to their function. These compounds can undergo reversible redox reactions, readily cycling between their oxidized cationic form and a reduced dihydrophenanthridine state. nih.gov This electrochemical behavior is the cornerstone of their catalytic activity.

The core transformation involves the reduction of the N-alkylphenanthridinium cation (I) to the corresponding N-alkyl-dihydrophenanthridine (II). This process can be reversed through oxidation, completing the redox cycle. The stability and redox potential of the phenanthridinium cation can be finely tuned by altering the substituents on the aromatic core. nih.gov For instance, electron-donating groups can stabilize the cation, while electron-withdrawing groups can make it more susceptible to reduction.

Electrochemical techniques, such as cyclic voltammetry, are instrumental in characterizing these redox properties. researchgate.nettheijes.com A typical cyclic voltammogram for a phenanthridinium derivative would exhibit a reversible wave corresponding to the one-electron reduction to the dihydrophenanthridine radical, followed by a further reduction to the anionic species, or a direct two-electron reduction depending on the specific compound and conditions. The potential at which these redox events occur is a critical parameter, as it determines the thermodynamic feasibility of the cation acting as an electrocatalyst for a given substrate. The use of perchloric acid as a supporting electrolyte ensures conductivity in the electrochemical cell without interfering with the redox processes of the phenanthridinium species.

Phenanthridinium Compounds as Molecular Electrocatalysts in Organic Transformations

Phenanthridinium salts, being soluble in common organic solvents, function as homogeneous catalysts. In this mode of catalysis, the catalyst and reactants are in the same phase, which often leads to higher activity and selectivity compared to heterogeneous systems. The positively charged phenanthridinium cation is a key feature, as the nature of the cation in the electrolyte can significantly influence the structure of the electrochemical double layer and modulate reaction pathways. rhhz.netdntb.gov.uaresearchgate.netresearchgate.net

In a typical setup, the phenanthridinium salt is dissolved in a solution containing the substrate and a supporting electrolyte like a salt with the perchlorate (B79767) anion. An applied potential at the cathode reduces the phenanthridinium cation to its active dihydrophenanthridine form. This reduced species then diffuses into the bulk solution to react with the substrate, after which the original phenanthridinium cation is regenerated and can participate in another catalytic cycle.

The electrocatalytic cycle for a phenanthridinium-mediated reduction can be described by a few key steps. The mechanism is often supported by electrochemical data, such as cyclic voltammetry experiments. rsc.org

Electrochemical Reduction: The phenanthridinium cation (Phen) is reduced at the electrode surface to form the neutral dihydrophenanthridine radical (Phen•) or the dihydrophenanthridine anion (Phen), depending on the applied potential.

Phen + e ⇌ Phen•

Chemical Reaction (Electron Transfer): The reduced phenanthridinium species (the mediator) diffuses from the electrode surface and transfers an electron to the substrate molecule (S) in the solution. This regenerates the catalyst and produces a reduced, reactive form of the substrate (S).

Phen• + S → Phen + S

Substrate Transformation: The reduced substrate (S) undergoes further chemical reactions to form the final product (P).

S → P

This process, known as indirect electrolysis or mediated electron transfer, allows for the reduction of substrates at less negative potentials than would be required for their direct reduction at the electrode, thus improving energy efficiency and selectivity.

The rational design of effective phenanthridinium electrocatalysts hinges on several key principles aimed at optimizing their performance for specific organic transformations. dicp.ac.cnresearchgate.netrsc.orgresearchgate.netacs.org

Tuning Redox Potential: The primary design parameter is the catalyst's redox potential. This potential must be sufficiently negative to reduce the target substrate but not so negative as to cause unwanted side reactions or require excessive energy input. As mentioned, the redox potential can be systematically adjusted by introducing electron-donating or electron-withdrawing substituents onto the phenanthridinium ring system. nih.gov

Chemical Stability: The catalyst must be stable in both its oxidized and reduced forms under the reaction conditions to ensure a high number of catalytic turnovers. The choice of substituents and the N-alkyl or N-aryl group can significantly impact the stability of the dihydrophenanthridine intermediate.

Kinetics of Electron Transfer: The rates of both the heterogeneous electron transfer at the electrode surface and the homogeneous electron transfer to the substrate should be fast to ensure high catalytic efficiency. Steric hindrance around the phenanthridinium core can influence these rates.

Coupling Electrocatalysis with Other Synthetic Methodologies in Phenanthridinium Chemistry

Electrocatalysis involving phenanthridinium derivatives can be powerfully combined with other modern synthetic methods to construct complex molecules. This synergistic approach allows for the development of novel and efficient reaction cascades.

For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-N bonds. semanticscholar.orgbeilstein-journals.orgscispace.com An electrocatalytic step can be envisioned to generate a reactive intermediate that is then fed into a palladium-catalyzed cycle. For example, a phenanthridinium mediator could be used to selectively reduce a functional group on a complex molecule, unmasking a site for subsequent palladium-catalyzed arylation or amination to build the phenanthridine (B189435) core or add substituents. semanticscholar.orgbeilstein-journals.org

Furthermore, electrochemical methods offer a sustainable alternative to the chemical oxidants or reductants often required in traditional transition-metal-catalyzed reactions. researchgate.netrsc.org By replacing stoichiometric chemical reagents with electrons, these coupled processes can be made more environmentally friendly and atom-economical. The synthesis of complex phenanthridines and related alkaloids could benefit from such hybrid approaches, where electrocatalysis provides a mild and controllable method for key redox steps within a larger synthetic sequence that might also involve photocatalysis or enzymatic transformations. rsc.orgnih.govacs.orgacs.org

Advanced Chemical and Materials Science Applications of 6 Methylphenanthridinium Perchlorate

Development of Novel Functional Organic Materials Incorporating Phenanthridinium Scaffolds

The rigid, planar structure and inherent fluorescence of the phenanthridinium core make it an attractive component for the design of novel functional organic materials. While specific research on 6-methylphenanthridinium perchlorate (B79767) in this context is not extensively detailed in available literature, the broader family of phenanthridinium derivatives serves as a strong indicator of its potential. These scaffolds are being integrated into larger molecular architectures to create materials with tailored electronic and photophysical properties.

The applications of these materials are diverse, ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The ability of the phenanthridinium moiety to intercalate into DNA and RNA also opens up possibilities for the development of biocompatible materials for sensing and therapeutic applications. The positive charge of the phenanthridinium cation can be leveraged to create materials with specific ion-exchange or charge-transport properties.

Applications in Advanced Catalysis Beyond Electrocatalysis

While the primary catalytic applications of phenanthridinium derivatives have been explored in electrocatalysis, their potential extends to other domains of advanced catalysis. The electron-deficient nature of the phenanthridinium ring system suggests its utility in activating substrates for various organic transformations. Although direct catalytic applications of 6-methylphenanthridinium perchlorate are not widely reported, related compounds have shown promise.

For instance, N-alkyl pyridinium (B92312) salts, which share some structural similarities with the phenanthridinium core, have been employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. rsc.org This suggests that 6-methylphenanthridinium perchlorate could potentially act as a catalyst in similar oxidation reactions, leveraging the electron-withdrawing nature of the phenanthridinium core to facilitate the reaction. Further research is needed to explore the full catalytic potential of this compound and its derivatives.

Design of Chemical Probes and Markers for Molecular Systems Based on Phenanthridinium Derivatives

One of the most well-developed applications of the phenanthridinium scaffold is in the design of fluorescent chemical probes and markers. The inherent fluorescence of these compounds, which can be modulated by their molecular environment, makes them highly sensitive reporters for a variety of analytes. Phenanthridine-based probes have been successfully developed for the detection of ions such as hypochlorite (B82951) (OCl⁻) and thorium (Th⁴⁺). rsc.orgnih.gov

A novel oxime-based fluorescent chemosensor demonstrated a distinct color change from cyan to blue in the presence of OCl⁻, with a low detection limit of 8 nM. rsc.orgrsc.org This response is attributed to the nucleophilic attack of OCl⁻ on the imine group of the probe, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.orgrsc.org Similarly, a "turn-on" fluorescent sensor for Th⁴⁺ ions has been developed, exhibiting high sensitivity and selectivity. nih.gov

Another phenanthridine-based fluorogenic probe has been synthesized for the detection of Ru³⁺, with a remarkably low detection limit of 151 pM and a rapid response time of 10 seconds. nih.gov The interaction with Ru³⁺ induces a "Turn-ON" fluorescence signal, with a noticeable color change from colorless to blue. nih.gov

These examples highlight the versatility of the phenanthridinium scaffold in the design of highly sensitive and selective chemical probes. The 6-methylphenanthridinium cation, with its specific substitution pattern, could be further functionalized to create probes for a wide range of target molecules and ions.

| Probe Compound | Target Analyte | Detection Limit | Response Mechanism |

| (E)-2-(4′-(7,8,13,14-tetrahydrodibenzo[a,i]phenanthridin-5-yl)-[1,1′-biphenyl]-4-yl)ethen-1-ol (PBO) | Hypochlorite (OCl⁻) | 8 nM | Nucleophilic attack on imine group, modulating ICT |

| 9-(7,8,13,14-tetrahydrodibenzo[a,i]phenanthridin-5-yl)benzo[h]quinolin-10-ol (PHBQ) | Thorium (Th⁴⁺) | 99 nM | "Turn-on" fluorescence |

| 5-(2-(prop-2-yn-1-yloxy)phenyl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine (SAAPH) | Ruthenium (Ru³⁺) | 151 pM | "Turn-on" fluorescence via Intramolecular Charge Transfer (ICT) |

Future Perspectives in Chemical Design and Synthesis Utilizing Phenanthridinium Scaffolds

The future of chemical design and synthesis utilizing phenanthridinium scaffolds, including 6-methylphenanthridinium perchlorate, is promising. Advances in synthetic methodologies are enabling the creation of increasingly complex and functionalized phenanthridine (B189435) derivatives. These methods include palladium-catalyzed C-H functionalization and copper-catalyzed annulation reactions, which offer efficient routes to a wide variety of substituted phenanthridines.

The continued development of these synthetic tools will allow for the fine-tuning of the electronic and photophysical properties of the phenanthridinium core, leading to the creation of next-generation materials and probes with enhanced performance. For example, the strategic placement of substituents on the phenanthridine ring can be used to modulate the fluorescence quantum yield, shift the emission wavelength, and enhance the selectivity of chemical probes.

In the realm of materials science, the incorporation of phenanthridinium scaffolds into polymers and metal-organic frameworks (MOFs) could lead to the development of novel materials with applications in areas such as gas storage, separation, and catalysis. The inherent biocompatibility of some phenanthridine derivatives also suggests their potential use in the development of advanced drug delivery systems and theranostic agents.

Q & A

Q. What are the critical safety protocols for handling perchloric acid (HClO₄) in laboratory settings?

- Methodological Answer :

- Avoid Dehydration : Aqueous solutions <85% HClO₄ are stable, but dehydration (e.g., using concentrated H₂SO₄) risks forming explosive anhydrous HClO₄ .

- Ventilation : Use fume hoods specifically designed for HClO₄ to prevent vapor accumulation, especially during heating .

- Storage : Store at room temperature; avoid refrigeration to prevent crystallization in diluted solutions .

- Spill Management : Neutralize spills with sodium bicarbonate or lime, followed by copious water rinsing .

Q. How should 8% (w/v) perchloric acid be prepared for protein precipitation in biological samples?

- Methodological Answer :

- Dilution from Stock : Use 70% HClO₄ (density: 1.67 g/cm³). For 100 mL of 8% (w/v), dilute 10.7 mL of 70% HClO₄ in 89.3 mL deionized water .

- Precipitation Protocol : Add chilled 8% HClO₄ to samples (1:1 v/v), vortex, centrifuge at 10,000 ×g for 10 min, and collect supernatant for ATP or metabolite analysis .

Q. What role does perchloric acid play in enzyme activity assays (e.g., ATP quantification)?

- Methodological Answer :

- Reaction Termination : Ice-cold 4% HClO₄ instantly halts enzymatic reactions (e.g., Benzonase) by denaturing proteins and stabilizing labile metabolites like ATP .

- Sample Clarification : Centrifuge HClO₄-treated samples to remove precipitated proteins, ensuring clear supernatants for spectrophotometric analysis .

Q. How do physicochemical properties of HClO₄ (e.g., pKa, density) influence experimental design?

- Methodological Answer :

- Acid Strength : With pKa ≈ -10, HClO₄ fully dissociates in aqueous solutions, enabling strong acid-driven digestions (e.g., silicate decomposition) .

- Density Considerations : Adjust volumetric measurements using density values (e.g., 1.67 g/cm³ for 70% HClO₄) to ensure accurate molarity in dilutions .

Advanced Research Questions

Q. How can perchloric acid concentration be optimized as a chaotropic agent in chromatographic separations?

- Methodological Answer :

- Design of Experiments (DoE) : Use a Central Composite Design (CCD) to test HClO₄ concentrations (e.g., 0.1–0.5 M) against retention factors (k) and peak resolution. Refer to Table II () for factor-response relationships .

- Case Study : In reversed-phase HPLC, 0.3 M HClO₄ improved peak symmetry for basic analytes by suppressing silanol interactions, achieving resolution >1.5 between risperidone and its impurity .

Q. How can contradictions in HClO₄’s oxidizing behavior under varying conditions be resolved?

- Methodological Answer :

- Thermal Stability : Below 70% concentration, HClO₄ acts as a non-oxidizing strong acid at RT. Heating >100°C activates its oxidant properties, requiring controlled evaporation (e.g., azeotropic distillation at 203°C for 72.5% HClO₄) to avoid explosive decomposition .

- Matrix Effects : Avoid evaporating HClO₄ with organic residues (e.g., ethanol); use inert substrates like PTFE for digestions .

Q. What methodologies enable HClO₄ to decompose complex samples (e.g., alloys, soils) for elemental analysis?

- Methodological Answer :

- Digestion Protocols : Use HClO₄-HNO₃ (3:1 v/v) at 200°C to dissolve steel alloys, oxidizing Cr(III) to Cr(VI) for spectrophotometric quantification .

- Silicate Analysis : Boil silicates with 70% HClO₄ to dehydrate silica, forming filterable SiO₂ precipitates. Residual HClO₄ is neutralized with NH₄OH before ICP-MS .

Q. How does substituting HClO₄ for H₂SO₄ enhance sensitivity in hydroperoxide assays (e.g., PCA-FOX)?

- Methodological Answer :

- Assay Optimization : The PCA-FOX method uses 110 mM HClO₄ (pH 1.1) instead of 25 mM H₂SO₄ (pH 1.7–1.8), reducing pH sensitivity and increasing molar absorptivity for H₂O₂ (ε = 4.3 × 10⁴ M⁻¹cm⁻¹ vs. 3.5 × 10⁴ in H₂SO₄) .

- Protocol : Mix sample with PCA-FOX reagent (250 µM Fe²⁺, 100 µM xylenol orange), incubate 30 min at RT, and measure absorbance at 560 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.